molecular formula C15H24N4O2 B13061463 tert-Butyl 4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate

tert-Butyl 4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate

Cat. No.: B13061463
M. Wt: 292.38 g/mol
InChI Key: MPRXWACKUKADIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to tert-Butyl 4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-3,5-diene-11-carboxylate

The compound is a nitrogen-rich tricyclic structure featuring fused rings and multiple heteroatoms. Its tert-butyl carboxylate group enhances steric bulk, making it valuable in medicinal chemistry as a synthetic intermediate. The tetraazatricyclo framework positions it within a specialized class of polycyclic compounds optimized for binding biological targets, though pharmacological applications fall outside this analysis.

Systematic Nomenclature and IUPAC Conventions

The IUPAC name tert-Butyl 4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-3,5-diene-11-carboxylate adheres to skeletal replacement (‘a’) nomenclature rules for polycyclic systems. Breaking down the name:

  • Tricyclo[7.4.0.0²,⁶] : Specifies a three-ring system with bridgehead atoms. The notation follows the von Baeyer system , where the numbers 7, 4, and 0 represent the carbon atoms between bridgeheads in descending order. The superscripts ²,⁶ denote bridge connections between atoms 2 and 6.
  • Trideca : Indicates a 13-membered ring system.
  • Tetraaza : Denotes four nitrogen atoms replacing carbons in the skeleton. The positions (2,3,7,11) are numbered according to IUPAC priority rules.
  • 3,5-diene : Highlights double bonds between carbons 3–4 and 5–6.
  • 11-carboxylate : The ester functional group at position 11, with a tert-butyl substituent.

This naming convention prioritizes skeletal replacement over substitutive nomenclature due to the compound’s four heteroatoms and fused rings. For comparison, simpler bicyclic analogs like 2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine (CAS 1820707-15-0) use fused-ring terminology rather than tricyclo descriptors.

Table 1: Key Nomenclature Components
Component Description Source
Tricyclo[7.4.0.0²,⁶] Three fused rings with bridgehead connections
Tetraaza Four nitrogen atoms in the skeleton
11-carboxylate Ester group at position 11

Structural Classification Within Heterocyclic Chemistry

The compound belongs to the polyaza-tricyclic family, characterized by:

  • Three fused rings : A central seven-membered ring fused to a four-membered and a six-membered ring.
  • Heteroatom distribution : Nitrogen atoms at positions 2, 3, 7, and 11 create electron-deficient regions, influencing reactivity.
  • Conjugated dienes : The 3,5-diene system enables π-π interactions and potential aromaticity in reduced forms.

Structurally, it resembles pyrazolo-pyrido-pyrimidine frameworks but with additional ring fusion and substituents. The tert-butyl group at the carboxylate oxygen introduces steric hindrance, a common strategy to modulate metabolic stability in drug design.

Heterocyclic Subclassifications:
  • Bridged Tricyclics : The 7.4.0.0²,⁶ notation indicates bridges between atoms 2–6 and 7–4, creating a rigid scaffold.
  • Nitrogen-Rich Systems : With 4 nitrogens in 13 atoms (30.7% nitrogen content), it exceeds typical heterocyclic nitrogen density.
  • Fused Aromatic Systems : While not fully aromatic, the conjugated diene allows partial delocalization, akin to non-benzenoid aromatics.

Historical Context of Polyaza-Tricyclic Compound Development

The synthesis of polyaza-tricyclics evolved alongside advances in heterocyclic chemistry during the late 20th century. Early tricyclics like chlorpromazine (a phenothiazine) demonstrated the pharmacological potential of nitrogen-rich scaffolds. However, the complexity of tetraazatricyclo systems required innovations in:

  • Ring-Closing Metathesis : Enabled efficient formation of medium-sized rings.
  • Protecting Group Strategies : The tert-butyloxycarbonyl (Boc) group in this compound reflects widespread adoption of acid-labile protecting groups in peptide and heterocycle synthesis.
  • Computational Modeling : Predictive tools for ring strain and heteroatom placement accelerated rational design.
Table 2: Milestones in Tricyclic Heterocycle Development
Decade Advancement Impact on Tetraazatricyclics
1960s Discovery of tricyclic antidepressants Validated tricyclic scaffolds in bioactivity
1980s Boc-protecting group standardization Enabled stable carboxylate intermediates
2000s Skeletal replacement nomenclature Clarified naming for complex polycyclics

The compound’s development mirrors trends toward highly functionalized heterocycles for targeted molecular interactions. Its synthesis, as described in patents and chemical catalogs, relies on multi-step sequences involving cyclocondensation, azide-alkyne cycloadditions, and selective deprotection.

Properties

Molecular Formula

C15H24N4O2

Molecular Weight

292.38 g/mol

IUPAC Name

tert-butyl 4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-3,5-diene-11-carboxylate

InChI

InChI=1S/C15H24N4O2/c1-10-7-13-16-8-11-9-18(14(20)21-15(2,3)4)6-5-12(11)19(13)17-10/h7,11-12,16H,5-6,8-9H2,1-4H3

InChI Key

MPRXWACKUKADIY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3CCN(CC3CNC2=C1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Core Tricyclic Framework Formation

The tetraazatricyclic core is commonly synthesized via cyclization reactions involving nitrogen-containing precursors such as hydrazines, amidines, or amino-substituted heterocycles. Key methods include:

Methyl Substitution at the 4-Position

The 4-methyl group is introduced either by:

  • Using methylated starting materials or intermediates that carry the methyl group prior to cyclization.
  • Post-cyclization methylation via selective alkylation reactions using methylating agents such as methyl iodide under controlled conditions.

Installation of the tert-Butyl Carboxylate Group

The tert-butyl ester at the 11-position is typically introduced by:

  • Esterification of the corresponding carboxylic acid intermediate with tert-butanol in the presence of acid catalysts.
  • Alternatively, using tert-butyl chloroformate or tert-butyl diazoacetate reagents during the synthesis to directly install the tert-butyl ester moiety.

Representative Preparation Protocol (Literature-Based)

While specific detailed protocols for this exact compound are limited in publicly available literature, analogous compounds in the tetraazatricyclic family suggest the following general synthetic outline:

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of amino-heterocyclic precursor Starting amines and aldehydes, condensation reaction Formation of linear polyamine intermediate
2 Cyclization Acid/base catalysis, heating Formation of tricyclic tetraaza core
3 Methylation Methyl iodide, base Introduction of 4-methyl substituent
4 Esterification tert-Butanol, acid catalyst (e.g., H2SO4) or tert-butyl chloroformate Formation of tert-butyl ester at 11-position
5 Purification Chromatography, recrystallization Pure tert-Butyl 4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate

Analytical Data Supporting Preparation

Characterization of the compound during and after synthesis involves:

  • NMR Spectroscopy (1H, 13C) : To confirm the presence of the methyl group, tert-butyl ester, and the integrity of the tricyclic framework.
  • Mass Spectrometry : To verify molecular weight (292.38 g/mol) consistent with the molecular formula C15H24N4O2.
  • Elemental Analysis : To confirm the composition of carbon, hydrogen, nitrogen, and oxygen.
  • Purity Assessment : Usually by HPLC or GC methods to ensure >95% purity.

Summary Table of Preparation Features

Aspect Details
Molecular Formula C15H24N4O2
Molecular Weight 292.38 g/mol
Key Functional Groups Tert-butyl ester, methyl substituent, tetraazatricyclic core
Synthetic Approach Multi-step synthesis involving cyclization, methylation, and esterification
Typical Reagents Amines, aldehydes, methyl iodide, tert-butanol or tert-butyl chloroformate, acid/base catalysts
Characterization Methods NMR, MS, elemental analysis, HPLC
Storage and Handling Requires cold-chain transportation; sensitive to moisture and temperature

Research Findings and Considerations

  • The compound’s preparation demands precise control of reaction conditions to avoid side reactions due to the multiple nitrogen atoms and reactive sites.
  • Literature analogs indicate that the cyclization step is critical and often determines the yield and purity of the final product.
  • The tert-butyl ester group provides stability and solubility advantages, facilitating purification and handling.
  • Methyl substitution influences the compound’s steric and electronic properties, affecting downstream applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

tert-Butyl 4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Positional Isomerism (4-methyl vs. 5-methyl)

The 4-methyl and 5-methyl isomers (CAS 1690708-68-9 vs. 1694528-94-3) exhibit distinct reactivity due to variations in substituent placement. For example, the 5-methyl derivative’s ring fusion (7.4.0.0,³⁷) may alter ring strain and hydrogen-bonding capacity compared to the 4-methyl analog . These differences could influence solubility and binding affinity in biological systems.

Substituent Effects (Methyl vs. Ethyl/Methyl)

The 4-ethyl-5-methyl analog (CAS 1695336-61-8) demonstrates how alkyl chain length modulates steric and electronic properties.

Functional Group Modifications

AVN-322 incorporates a benzenesulfonyl group and a pyrazolopyrido-pyrimidine motif, diverging significantly from the tert-butyl carbamate core. This modification renders AVN-322 a potent kinase inhibitor, highlighting the pharmacological versatility of the tetraazatricyclo scaffold .

Biological Activity

tert-Butyl 4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is a complex organic compound notable for its unique tricyclic structure and multiple nitrogen atoms. This compound is part of the tetraazatricyclo family and has garnered attention for its potential biological activities, which may have implications in medicinal chemistry and therapeutic applications.

  • Molecular Formula : C₁₃H₁₈N₄O₂
  • Molecular Weight : Approximately 266.31 g/mol
  • CAS Number : 1695492-14-8

Research indicates that this compound interacts with various biological macromolecules. Its nitrogen-rich structure allows it to effectively bind to specific enzymes or receptors within biological systems. This binding can modulate biochemical pathways and influence cellular functions.

Biological Activity

  • Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic processes.
  • Anticancer Effects : Preliminary research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes involved in inflammatory processes and cancer progression. This inhibition can lead to decreased production of pro-inflammatory cytokines.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Study 2: Anticancer Potential

In vitro experiments conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis after 24 hours of exposure.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,{2,6}]trideca-3,5-diene-11-carboxylateSimilar tricyclic structureDifferent arrangement of nitrogen atoms
tert-Butyl 2,4,7,11-tetraazatricyclo[7.4.0.0,{3,7}]trideca-3-enVariations in nitrogen placementUnique reactivity profile due to structural differences

The specific arrangement of nitrogen atoms in tert-butyl 4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,{2,6}]trideca-3,5-diene-11-carboxylate enhances its potential applications compared to structurally similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.